JWH 011

CB1 receptor binding affinity structure-activity relationship

Naphthoylindole cannabinoid structural variations produce order-of-magnitude receptor affinity shifts, compromising cross-study comparisons. JWH 011 (CAS 155471-13-9, ≥98%) delivers a validated 12-fold CB2 selectivity (CB1 Ki=164 nM, CB2 Ki=13.8 nM) essential for CB2-mediated signaling studies requiring minimized CB1 interference. • 3.9× greater CB2 selectivity than JWH 018 for signaling pathway isolation • Defined N-(1-methylhexyl) chain enables systematic SAR comparisons with JWH 004 • Pharmacological equivalence with JWH 015 supports computational docking validation • Supplied as certified reference standard for forensic LC-MS/MS and GC-MS methods

Molecular Formula C27H29NO
Molecular Weight 383.5 g/mol
CAS No. 155471-13-9
Cat. No. B597868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH 011
CAS155471-13-9
SynonymsJWH 011
Molecular FormulaC27H29NO
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
InChIInChI=1S/C27H29NO/c1-4-5-6-12-19(2)28-20(3)26(24-16-9-10-18-25(24)28)27(29)23-17-11-14-21-13-7-8-15-22(21)23/h7-11,13-19H,4-6,12H2,1-3H3
InChIKeyHVIWIQFCDXFBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





JWH 011 Technical Baseline


JWH 011 (CAS 155471-13-9) is a synthetic cannabinoid belonging to the naphthoylindole structural class, systematically named [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone, with molecular formula C₂₇H₂₉NO and molecular weight 383.5 g/mol [1]. It is structurally characterized as the N-(1-methylhexyl) analog of JWH 004, a 2-methyl indole compound within the broader JWH series developed by John W. Huffman . The compound exhibits agonist activity at both central CB1 and peripheral CB2 cannabinoid receptors, with binding affinities reported as Ki = 164 ± 22 nM at CB1 and Ki = 13.8 ± 4.6 nM at CB2, yielding approximately 12-fold selectivity for CB2 [2]. JWH 011 is available as an analytical reference standard with purity ≥98% for forensic toxicology and cannabinoid receptor research applications .

JWH 011: Why Substitution Fails


Within the naphthoylindole class of synthetic cannabinoids, minor structural modifications produce substantial and quantifiable differences in receptor binding affinity and selectivity profiles. A single carbon variation in the N-alkyl side chain or the presence/absence of the 2-methyl indole substitution can alter CB1 binding affinity by over an order of magnitude and shift CB2/CB1 selectivity ratios dramatically [1]. Consequently, substituting JWH 011 with seemingly similar analogs such as JWH 018 or JWH 015 introduces confounding pharmacological variables that invalidate cross-study comparisons and compromise experimental reproducibility. Procurement of authenticated JWH 011 reference material—rather than generic naphthoylindole alternatives—is essential for studies requiring the specific receptor interaction profile documented in the quantitative evidence below.

JWH 011 Comparative Pharmacology


CB1 Binding Affinity: JWH 011 vs JWH 018

JWH 011 exhibits markedly weaker CB1 receptor binding compared to the prototypical naphthoylindole JWH 018. While JWH 018 demonstrates high CB1 affinity (Ki = 9.0 nM ± 5 nM), JWH 011 shows Ki = 164 ± 22 nM at CB1 [1]. This 18-fold difference in CB1 affinity positions JWH 011 in a distinct potency tier. The structural divergence consists of: JWH 018 has an unsubstituted indole core with an N-pentyl chain; JWH 011 incorporates a 2-methyl substitution on the indole ring and an N-(1-methylhexyl) chain, providing a branched 7-carbon side chain versus the linear 5-carbon chain in JWH 018 [2]. This structural difference drives the substantial reduction in CB1 binding.

CB1 receptor binding affinity structure-activity relationship

CB2 Selectivity Profile vs JWH 018 & JWH 019

JWH 011 exhibits a CB2 selectivity ratio of 12-fold (CB1 Ki = 164 nM / CB2 Ki = 13.8 nM), which is substantially greater than the 3.1-fold selectivity observed for JWH 018 (CB1 Ki = 9.0 nM / CB2 Ki = 2.9 nM) and the 1.77-fold selectivity of JWH 019 (CB1 Ki = 9.8 nM / CB2 Ki = 5.55 nM) [1]. Within the naphthoylindole class, JWH 011 clusters with JWH 004 (12-fold) and JWH 015 (12-fold) as a CB2-preferring agonist, distinguishing it from analogs like JWH 018 and JWH 019 that show only modest CB2 preference [1]. The combination of the 2-methyl indole substitution and the branched N-(1-methylhexyl) side chain appears to confer this enhanced CB2 selectivity profile .

CB2 selectivity cannabinoid receptor subtype preference

N-Alkyl Chain Effects: JWH 011 vs JWH 004

JWH 011 is characterized as the N-(1-methylhexyl) analog of JWH 004, which contains an N-hexyl (unbranched 6-carbon) side chain [1]. Both compounds share the 2-methyl indole substitution and demonstrate equivalent CB2 selectivity of 12-fold (JWH 004: CB1 Ki = 48 ± 13 nM, CB2 Ki = 4 ± 1.5 nM; JWH 011: CB1 Ki = 164 ± 22 nM, CB2 Ki = 13.8 ± 4.6 nM) [2]. However, JWH 011's branched N-(1-methylhexyl) chain (7 carbons total with methyl branch at position 1) yields approximately 3.4-fold weaker absolute binding at both receptors compared to JWH 004's linear N-hexyl chain [2]. This potency shift—maintaining the same selectivity ratio while reducing absolute affinity—represents a distinct pharmacological signature driven specifically by N-alkyl chain branching and length.

structure-activity relationship N-alkyl chain CB2 receptor

Convergent Pharmacology: JWH 011 vs JWH 015

JWH 011 and JWH 015 exhibit identical CB2 selectivity of 12-fold and nearly equivalent absolute binding affinities (JWH 011: CB1 Ki = 164 ± 22 nM, CB2 Ki = 13.8 ± 4.6 nM; JWH 015: CB1 Ki = 164 ± 22 nM, CB2 Ki = 13.8 ± 4.6 nM) [1]. Despite this pharmacological similarity, the two compounds are structurally distinct: JWH 011 incorporates a 2-methyl substitution on the indole ring, whereas JWH 015 contains an unsubstituted indole core . The N-alkyl side chains also differ—JWH 011 bears an N-(1-methylhexyl) chain (branched, 7 carbons) while JWH 015 bears an N-propyl chain (linear, 3 carbons) . The convergence of binding affinities and selectivity profiles despite these distinct structural modifications provides a valuable comparative pair for examining how different molecular features can produce convergent pharmacological outcomes.

CB2 selectivity indole substitution potency comparison

JWH 011 Research Applications


CB2-Selective Signaling Studies

With a CB2 selectivity ratio of 12-fold (CB1 Ki = 164 nM vs. CB2 Ki = 13.8 nM), JWH 011 is quantitatively better suited than JWH 018 (3.1-fold selectivity) or JWH 019 (1.77-fold) for in vitro studies examining CB2-mediated signaling pathways where minimizing concomitant CB1 receptor activation is a critical experimental design parameter [1]. This selectivity profile is directly validated by comparative binding affinity data from standardized radioligand displacement assays [1].

N-Alkyl Chain SAR Studies

JWH 011 serves as the N-(1-methylhexyl) analog of JWH 004 (N-hexyl), providing a 3.4-fold reduction in CB1 affinity and 3.5-fold reduction in CB2 affinity attributable specifically to chain branching and length modification while maintaining identical 12-fold CB2 selectivity [1][2]. This defined structure-affinity relationship makes JWH 011 an essential comparator in systematic SAR studies examining how N-alkyl chain architecture modulates cannabinoid receptor binding within the naphthoylindole scaffold.

Convergent Pharmacology Research

JWH 011 (2-methyl indole with N-(1-methylhexyl) chain) and JWH 015 (unsubstituted indole with N-propyl chain) exhibit identical CB1 and CB2 binding affinities (Ki = 164 nM and 13.8 nM, respectively) and identical 12-fold CB2 selectivity [1][2]. This pharmacological convergence from structurally divergent starting points provides a unique experimental system for testing how different molecular features can produce equivalent receptor interaction profiles, with direct application to computational docking validation and pharmacophore model refinement.

Forensic Toxicology Reference Standard

JWH 011 is supplied as an analytical reference standard with purity ≥98% and defined molecular characteristics (C₂₇H₂₉NO, MW = 383.5 g/mol, CAS 155471-13-9), enabling its use as a certified calibrant in LC-MS/MS and GC-MS methods for the detection and quantification of JWH 011 in biological matrices and seized materials [1][2]. Its distinct retention properties relative to other naphthoylindoles such as JWH 018 (N-pentyl) and JWH 004 (N-hexyl) facilitate chromatographic resolution in multi-analyte forensic panels [2].

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